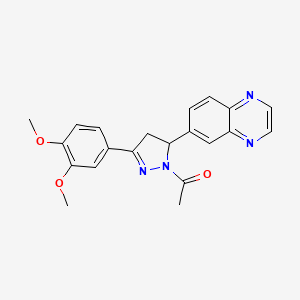

1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a quinoxalin-6-yl moiety at position 3. The ethanone group at position 1 completes the structure. Pyrazoline derivatives are widely studied for their diverse biological activities, including acetylcholinesterase (AChE) inhibition, anti-amyloid aggregation, and corrosion inhibition . The presence of the quinoxaline ring, a nitrogen-containing heterocycle, and the electron-rich 3,4-dimethoxyphenyl group may enhance its binding affinity to biological targets or metal surfaces, depending on the application .

Properties

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-13(26)25-19(15-4-6-16-18(10-15)23-9-8-22-16)12-17(24-25)14-5-7-20(27-2)21(11-14)28-3/h4-11,19H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIOFEKSHJAQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : 404.46 g/mol

CAS Number : 941905-46-0

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 50 | |

| L929 (Fibroblast) | >100 | |

| HCT116 (Colon Cancer) | 30 | |

| A549 (Lung Cancer) | 25 |

The compound showed selective cytotoxicity against cancerous cells while exhibiting lower toxicity towards healthy fibroblast cells. This selectivity is crucial for developing targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.50 | |

| Pseudomonas aeruginosa | 0.75 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound appear to involve the inhibition of critical cellular processes. For instance, its anticancer effects may be attributed to the inhibition of tubulin polymerization, which is essential for mitosis in cancer cells . Further studies are necessary to elucidate the precise molecular pathways involved.

Case Studies

- Study on Neuroblastoma Cells : In a recent study, the compound demonstrated a notable reduction in cell viability in SH-SY5Y neuroblastoma cells with an IC50 value of approximately 50 μM. The study highlighted that the compound's structure allowed for effective interaction with cellular targets involved in proliferation and survival .

- Antimicrobial Evaluation : A series of derivatives including this compound were tested against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus, making it a potential candidate for treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the pyrazoline ring and the aryl/heteroaryl groups. Key comparisons include:

Crystallographic and Physicochemical Properties

- Crystal Packing: The chloro/methoxy-substituted analog () forms 1D chains via bifurcated C–H···O hydrogen bonds and C–H···π interactions.

- Molecular Geometry: Dihedral angles between the pyrazoline ring and aryl groups (e.g., 6.69° and 74.88° in ) influence conformational flexibility. The quinoxaline group’s rigidity in the target compound may restrict rotation, favoring specific binding conformations in biological targets .

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing this pyrazoline derivative, and how can reaction conditions be optimized? A: The compound can be synthesized via cyclocondensation of an α,β-unsaturated ketone (e.g., chalcone derivative) with hydrazine hydrate in glacial acetic acid under reflux for 4–6 hours . Key optimizations include:

- Solvent choice : Acetic acid promotes protonation of the carbonyl group, enhancing electrophilicity.

- Temperature control : Reflux (~110–120°C) ensures complete cyclization.

- Purification : Recrystallization from ethanol/chloroform (1:1) yields pure crystals (typical yield: 75–82%) .

Structural Characterization via X-ray Crystallography

Q: How is the crystal structure of this compound resolved, and what software is recommended for refinement? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement should use SHELXL (v.2018 or later), which handles hydrogen atom placement via riding models and anisotropic displacement parameters for non-H atoms. Key steps:

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H···O) using Mercury software.

- Validation : Check geometric parameters (bond lengths/angles) against similar pyrazoline derivatives (e.g., C–C: 1.45–1.55 Å; C–N: 1.30–1.35 Å) .

Intermediate: Assessing Purity and Identity

Q: Which analytical methods are most reliable for confirming purity and structural identity? A:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time should match a pure standard .

- FTIR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and pyrazoline ring vibrations at ~1550 cm⁻¹ .

- NMR : Look for diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–3.5 ppm, ABX coupling) .

Advanced: Resolving Data Contradictions

Q: How should discrepancies between experimental and computational bond lengths/angles be addressed? A:

- Geometry optimization : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare with SC-XRD data.

- Thermal motion correction : Use SHELXL’s SADI command to refine anisotropic displacement parameters, reducing errors in bond length comparisons .

- Statistical validation : Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .

Designing Biological Assays

Q: How can researchers design biological activity studies based on structural analogs? A:

- Target selection : Prioritize enzymes/receptors common in pyrazoline pharmacology (e.g., COX-2, fungal lanosterol demethylase).

- Docking studies : Use AutoDock Vina to predict binding affinity to quinoxaline and dimethoxyphenyl motifs.

- In vitro testing : Follow protocols for antimicrobial (MIC assay) or anti-inflammatory (COX-2 inhibition) activity, using 3,5-diarylpyrazolines as positive controls .

Advanced Synthesis Optimization

Q: What experimental variables most significantly impact yield and purity? A: Critical factors include:

- Reaction time : Extending reflux beyond 6 hours may degrade the product (monitor via TLC).

- Solvent polarity : Higher polarity (e.g., DMF/ethanol mixtures) improves solubility of quinoxaline intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Physicochemical Property Analysis

Q: How can potentiometric titration determine the pKa of acidic/basic functional groups? A:

- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol.

- Procedure : Titrate 0.1 mmol compound in N,N-dimethylformamide (DMF) at 25°C.

- Data analysis : Calculate pKa from half-neutralization potential (HNP) using the mV vs. TBAH volume plot .

Crystal Packing and Stability

Q: How do intermolecular interactions influence crystallographic stability? A:

- Hydrogen bonding : C–H···O interactions (2.5–3.2 Å) form 1D chains along specific crystallographic axes.

- π-π stacking : Quinoxaline and dimethoxyphenyl rings often stack at 3.6–4.0 Å distances.

- Thermal stability : Perform TGA/DSC to correlate packing density with melting points (e.g., ~400–410 K) .

Computational Modeling Applications

Q: How can molecular dynamics (MD) predict reactivity or degradation pathways? A:

- Force fields : Use OPLS-AA for simulating solvation effects in ethanol/water mixtures.

- Degradation studies : Simulate thermal cleavage of the pyrazoline ring (N–N bond dissociation energy: ~250 kJ/mol).

- Reactivity prediction : Identify electrophilic sites via Fukui indices (DFT calculations) .

Stability Under Experimental Conditions

Q: What protocols mitigate degradation during long-term storage or assays? A:

- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the quinoxaline moiety.

- Buffered solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze hydrolysis.

- Real-time monitoring : Employ LC-MS to detect degradation products (e.g., quinoxaline-6-carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.